molecular formula C20H23Cl2N3O2 B4119648 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide

4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide

Cat. No. B4119648
M. Wt: 408.3 g/mol
InChI Key: GDMZGDDTMGQBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide, also known as DEP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DEP belongs to the class of piperazine derivatives and has been shown to exhibit potent pharmacological properties in various preclinical studies.

Mechanism of Action

The exact mechanism of action of 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it has been shown to interact with several molecular targets involved in cancer progression. 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix and facilitate cancer cell invasion and metastasis. 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has also been shown to induce apoptosis, programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to exhibit potent antitumor activity in various preclinical models. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has also been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide is a potent compound that exhibits antitumor activity in various preclinical models. It has several advantages for lab experiments, including its high potency, good solubility, and well-defined mechanism of action. However, 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has some limitations, including its poor pharmacokinetic properties and toxicity in high doses.

Future Directions

There are several future directions for research on 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide. One potential direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the molecular targets and mechanism of action of 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide.

Scientific Research Applications

4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. 4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-N-(2-ethoxyphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O2/c1-2-27-19-6-4-3-5-18(19)23-20(26)25-11-9-24(10-12-25)14-15-7-8-16(21)17(22)13-15/h3-8,13H,2,9-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMZGDDTMGQBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dichlorobenzyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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